![molecular formula C8H5Cl3N2O B2439723 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile CAS No. 135250-39-4](/img/structure/B2439723.png)
1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile
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Overview
Description
“1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile” is a chemical compound with the CAS Number: 67858-52-0 . It has a molecular weight of 254.5 . The IUPAC name for this compound is 1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrole-3-carbaldehyde .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H6Cl3NO2/c1-12-3-5(4-13)2-6(12)7(14)8(9,10)11/h2-4H,1H3 . This code provides a unique identifier for chemical substances, and can be used to generate a 2D or 3D structure of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 118-123 degrees Celsius .Scientific Research Applications
Synthesis and Molecular Docking
1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile serves as a precursor in the synthesis of novel pyridine and fused pyridine derivatives. These derivatives have been subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. This demonstrates the potential of such compounds in drug discovery and development processes, especially for targeting specific proteins of interest in various diseases (Flefel et al., 2018).
Corrosion Inhibition
Compounds related to 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile, such as 5-(phenylthio)-3H-pyrrole-4-carbonitriles, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industries where metal durability and longevity are paramount. The corrosion inhibition is achieved through the adsorption of these compounds on the metal surface, providing a protective layer against corrosive agents (Verma et al., 2015).
Antimicrobial and Antioxidant Activities
Derivatives synthesized from compounds similar to 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile have shown promising antimicrobial and antioxidant activities. These properties are essential for developing new therapeutic agents capable of combating infectious diseases and mitigating oxidative stress-related conditions (Al-Adiwish et al., 2017).
Kinase Inhibition
The development of kinase inhibitors is another significant application area. For instance, a scalable synthesis route for a potent kinase inhibitor utilized a derivative of 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile. These kinase inhibitors play a crucial role in treating various cancers by targeting specific kinase enzymes involved in cancer cell proliferation and survival (Arunachalam et al., 2019).
Surface Chemistry and Adsorption Properties
The study of heterocyclic derivatives related to 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile has expanded into surface chemistry, specifically in understanding adsorption properties on C-steel surfaces in corrosive environments. This research contributes to the development of more effective corrosion inhibitors and surface protectants in industrial applications (Hameed et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-methyl-5-(2,2,2-trichloroacetyl)pyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2O/c1-13-4-5(3-12)2-6(13)7(14)8(9,10)11/h2,4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCQHFRVCBHISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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